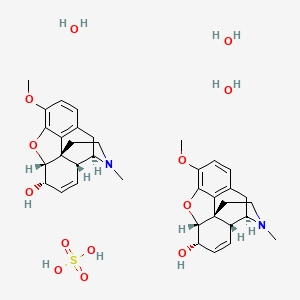
Codeine sulfate trihydrate
Übersicht
Beschreibung
Kodeinsulfat: ist ein Opioid-Analgetikum, das zur Behandlung leichter bis mittelschwerer Schmerzen eingesetzt wird. Es wird aus dem Schlafmohn, Papaver somniferum, gewonnen und ist ein Prodrug von Morphin. Kodeinsulfat wird häufig wegen seiner analgetischen, antitussiven (hustenlindernden) und antidiarrhoeischen Eigenschaften eingesetzt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Kodeinsulfat wird typischerweise aus Morphin durch einen Methylierungsprozess synthetisiert. Die Reaktion beinhaltet die Behandlung von Morphin mit einem Methylierungsmittel wie Trimethylphenyl-ammoniumchlorid in Gegenwart eines Alkalimetallcarbonats und eines Kohlenwasserstofflösungsmittels bei Temperaturen im Bereich von 40 °C bis 120 °C .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird Kodein häufig durch Methylierung der phenolischen Hydroxylgruppe von Morphin unter Verwendung von Mitteln wie Dimethylsulfat oder Methylchlorid hergestellt. Der Prozess wird in Gegenwart einer Base wie wässrigem Natriumhydroxid oder alkoholischem Natriumethoxid durchgeführt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Kodeinsulfat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Kodein kann zu Kodeinon oxidiert werden.
Reduktion: Kodein kann zu Dihydrokodein reduziert werden.
Substitution: Kodein kann Substitutionsreaktionen eingehen, insbesondere an der Methoxygruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromsäure.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Methyliodid können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden:
Oxidation: Kodeinon
Reduktion: Dihydrokodein
Substitution: Verschiedene substituierte Kodeinderivate
Wissenschaftliche Forschungsanwendungen
Chemie: Kodeinsulfat wird als Referenzverbindung in der analytischen Chemie zur Entwicklung von Nachweismethoden verwendet, darunter kolorimetrische und chromatographische Verfahren .
Biologie: In der biologischen Forschung wird Kodeinsulfat zur Untersuchung des Stoffwechsels und der Pharmakokinetik von Opioiden verwendet. Es dient als Modellverbindung, um die enzymatischen Pfade zu verstehen, die am Opioid-Stoffwechsel beteiligt sind .
Medizin: Medizinisches Kodeinsulfat wird häufig zur Schmerzbehandlung, Hustenlinderung und Behandlung von Durchfall eingesetzt. Es wird auch auf sein Potenzial zur Behandlung von Opioidabhängigkeit und Entzugssymptomen untersucht .
Industrie: In der pharmazeutischen Industrie ist Kodeinsulfat ein wichtiger Bestandteil verschiedener Formulierungen, darunter Tabletten, Sirupe und Kombinationsarzneimittel mit anderen Analgetika .
Wirkmechanismus
Kodeinsulfat entfaltet seine Wirkung hauptsächlich durch die Aktivierung von μ-Opioidrezeptoren im zentralen Nervensystem. Nach der Verabreichung wird Kodein in der Leber zu Morphin metabolisiert, das dann an diese Rezeptoren bindet und so die aufsteigenden Schmerzbahnen hemmt und die Schmerzempfindung verändert . Zusätzlich wird die antitussive Wirkung von Kodein durch seine Wirkung auf die Medulla vermittelt, die den Hustenreflex unterdrückt .
Wirkmechanismus
Codeine sulfate exerts its effects primarily through the activation of mu-opioid receptors in the central nervous system. Upon administration, codeine is metabolized in the liver to morphine, which then binds to these receptors, inhibiting the ascending pain pathways and altering the perception of pain . Additionally, codeine’s antitussive effect is mediated through its action on the medulla, suppressing the cough reflex .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Morphin: Ein stärkeres Opioid-Analgetikum mit einem höheren Sucht- und Nebenwirkungspotenzial.
Hydrocodon: Ähnlich wie Kodein, aber stärker und häufig in Kombination mit Paracetamol eingesetzt.
Oxycodon: Ein weiteres starkes Opioid-Analgetikum mit einem höheren Missbrauchspotenzial.
Einzigartigkeit: Kodeinsulfat zeichnet sich durch seine relativ schwache Potenz im Vergleich zu anderen Opioiden aus, was es für die Behandlung leichter bis mittelschwerer Schmerzen mit einem geringeren Risiko schwerwiegender Nebenwirkungen geeignet macht. Seine Fähigkeit, zu Morphin metabolisiert zu werden, ermöglicht eine effektive Schmerzbehandlung bei gleichzeitiger Aufrechterhaltung eines sichereren Profils für Patienten .
Eigenschaften
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;sulfuric acid;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H21NO3.H2O4S.3H2O/c2*1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-5(2,3)4;;;/h2*3-6,11-13,17,20H,7-9H2,1-2H3;(H2,1,2,3,4);3*1H2/t2*11-,12+,13-,17-,18-;;;;/m00..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLDZXRCJAJADM-AAXBYHQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.O.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.O.O.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N2O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218658 | |
| Record name | Codeine sulfate trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
750.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6854-40-6, 1420-53-7 | |
| Record name | Codeine sulfate trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006854406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Codeine sulfate trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Codeine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-ol;sulfuric acid;trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CODEINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11QV9BS0CB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4S,7E,10S,16E,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone](/img/structure/B1257363.png)
![(3S,7R,10S,13S,16R,17S,18R)-17,18-dichloro-3-ethyl-13-[(1S)-1-hydroxyethyl]-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B1257365.png)
![(1R,2S,5R,9S,10S,11R,13R,14S,15R,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol](/img/structure/B1257366.png)

![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B1257368.png)
![(1aR,4aS,8aS)-4a,8,8-trimethyl-1a,5,6,7-tetrahydro-1H-cyclopropa[j]naphthalen-2-one](/img/structure/B1257369.png)








